molecular formula C11H11NOS B13298771 2-Methoxy-5-(thiophen-2-YL)aniline

2-Methoxy-5-(thiophen-2-YL)aniline

Cat. No.: B13298771
M. Wt: 205.28 g/mol
InChI Key: AIKBDLRKWQCWQN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group (-OCH3) and a thiophene ring attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative of thiophene to couple with a halogenated aniline derivative under mild conditions .

Another method involves the direct amination of 2-methoxy-5-bromothiophene with aniline in the presence of a suitable base and a copper catalyst . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(thiophen-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-methoxy-5-thiophen-2-ylaniline

InChI

InChI=1S/C11H11NOS/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7H,12H2,1H3

InChI Key

AIKBDLRKWQCWQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

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